Ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate
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Description
Ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C27H24N4O3S3 and its molecular weight is 548.69. The purity is usually 95%.
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Biological Activity
Ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.
Structural Characteristics
The compound belongs to two major classes of organic compounds: thiophene derivatives and triazole compounds. Thiophenes are five-membered heterocycles containing sulfur, while triazoles are characterized by their three nitrogen atoms in a five-membered ring structure. The molecular formula of this compound is C22H24N4O2S3, with a molecular weight of approximately 444.58 g/mol.
Synthesis Overview
The synthesis of this compound typically involves multi-step reactions that can include:
- Reagents : Dioxane or ethanol as solvents.
- Techniques : Thin-layer chromatography (TLC) for monitoring reaction progress.
- Conditions : Controlled temperatures under inert atmospheres to prevent oxidation.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity against various pathogens. For instance:
Compound | Activity | Target Pathogens |
---|---|---|
3h | Excellent | Methicillin-resistant Staphylococcus aureus |
7 | Good | Vancomycin-resistant Enterococcus faecium |
8f | Good | Candida auris (greater than fluconazole) |
These findings suggest that the compound could be further explored as a potential therapeutic agent against drug-resistant bacteria and fungi .
Anticancer Activity
Studies have shown that thiophene derivatives often exhibit cytotoxic effects against various cancer cell lines. For example:
Cell Line | Compound Tested | IC50 (µM) |
---|---|---|
A549 | Ethyl derivative | 15 |
MCF-7 | Ethyl derivative | 10 |
Caco-2 | Ethyl derivative | 12 |
The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation in cancerous cells .
The mechanism of action for this compound is believed to involve:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in microbial cells.
- Apoptosis induction : The ability to trigger programmed cell death in cancer cells through various signaling pathways.
Case Studies
Recent studies have highlighted the efficacy of related thiazole and thiophene derivatives in clinical settings:
- Case Study on Antimicrobial Resistance :
- Anticancer Efficacy :
Properties
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S3/c1-4-34-25(33)23-20(19-11-10-16(2)17(3)12-19)13-35-24(23)28-22(32)15-37-27-30-29-26-31(27)21(14-36-26)18-8-6-5-7-9-18/h5-14H,4,15H2,1-3H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNOLJCCYWYKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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